2-Chloro-3,5-bis(trifluoromethyl)benzoic acid
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Overview
Description
2-Chloro-3,5-bis(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C9H3ClF6O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by trifluoromethyl groups, and the hydrogen atom at position 2 is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed:
Substitution Reactions: Various substituted benzoic acids or esters.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Corresponding alcohols.
Esterification: Esters of this compound.
Scientific Research Applications
2-Chloro-3,5-bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the chlorine atom at the 2-position.
2-Chloro-5-(trifluoromethyl)benzoic acid: Has only one trifluoromethyl group at the 5-position.
3,5-Bis(trifluoromethyl)benzoyl chloride: The carboxylic acid group is replaced by a carbonyl chloride group.
Uniqueness: 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H3ClF6O2 |
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Molecular Weight |
292.56 g/mol |
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H3ClF6O2/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H,17,18) |
InChI Key |
OVAPNNLCWKZQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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